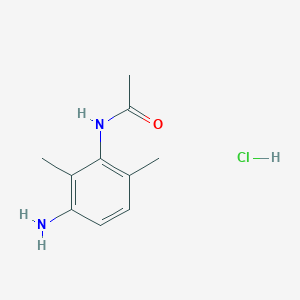
(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, ranging from organic synthesis to medicinal chemistry.
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-fluoro-5-aminobenzoic acid with benzyl chloroformate, followed by the reaction with boric acid in the presence of triethylamine. The obtained product is then purified by recrystallization from methanol.
Molecular Structure Analysis
The molecular formula of “this compound” is C14H13BFNO3 . It has an average mass of 273.067 Da and a monoisotopic mass of 273.097260 Da .
Chemical Reactions Analysis
Boronic acid-based compounds, such as “this compound”, have been found to be involved in numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 71.1±0.4 cm3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 4 freely rotating bonds . The polar surface area of the compound is 70 Å2 , and its polarizability is 28.2±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
- Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohol environments, which is significant for understanding their conformational changes and potential applications in sensing technologies (Geethanjali et al., 2015).
Optical Modulation and Saccharide Recognition
- Phenyl boronic acids, including variants like 5-bromo-3-carboxy- and 3-carboxy-5-fluoro- phenylboronic acids, have been used to modulate the optical properties of carbon nanotubes, demonstrating applications in saccharide recognition and potential use in biosensors (Mu et al., 2012).
Selective Ratiometric Fluorescence Detection
- Lanthanide metal-organic frameworks (LMOFs) prepared with boronic acid derivatives show enhanced selectivity for the detection of fluoride ions, indicating their potential in developing sensitive and selective detection methods for various ions (Yang et al., 2017).
Effects on Fluorine Substituents
- Studies on fluoro-substituted boronic acids, like (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid, reveal how the electron-withdrawing character of fluorine atoms influences their properties, which is crucial for their applications in organic synthesis and material science (Gozdalik et al., 2017).
Binding and Complexation Properties
- Boronic acids, including benzoboroxoles, show exceptional carbohydrate-binding behavior, suggesting their potential use in targeting biologically relevant cell-surface oligosaccharides in water (Bérubé et al., 2008).
Sensing and Detection Applications
- Organoboron fluorescent conjugated polymers like poly (3-aminophenyl boronic acid) have been employed in the detection of substances like benzoyl peroxide, showing potential in rapid and sensitive detection applications (Yin et al., 2019).
Bioinspired Materials and Drug Delivery
- Benzoxaborole-based dynamic covalent chemistry has been used to develop self-healing hydrogels for applications in drug delivery and tissue engineering, demonstrating the versatility of boronic acid derivatives in biomedical applications (Chen et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, boric acid, indicates that it may damage fertility and the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure or concern, it is recommended to get medical attention/advice .
Wirkmechanismus
Target of Action
The primary targets of (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid, also known as N-Benzyl 3-borono-4-fluorobenzamide, are biological molecules possessing polyhydroxy motifs . These include phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
Mode of Action
The compound interacts with its targets through the formation of five-membered boronate esters with diols . This interaction mimics certain biological processes such as protein-substrate interactions . Boronic acids, like the one in this compound, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .
Biochemical Pathways
The compound affects various biochemical pathways. By binding to its targets, it can interfere in signaling pathways and inhibit enzymes . It can also act as a biochemical tool for sensing and detection of analytes .
Pharmacokinetics
Bortezomib is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a longer elimination phase . It is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . Bortezomib is a substrate of several cytochrome P450 isoenzymes .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific targets it binds to. For example, if the compound binds to enzymes, it can inhibit their function, leading to changes in the cellular processes that these enzymes are involved in .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the boronate esters formed by the compound . Additionally, the presence of other compounds, such as strong cytochrome P450 3A4 inducers and inhibitors, can alter the systemic exposure of boronic acid-based compounds .
Eigenschaften
IUPAC Name |
[5-(benzylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-6-11(8-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKRXJQZIVZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660203 | |
| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-53-9 | |
| Record name | B-[2-Fluoro-5-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


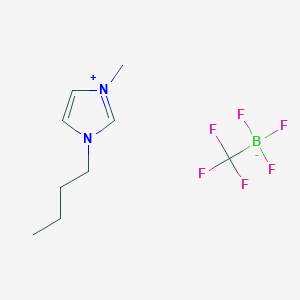
![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)
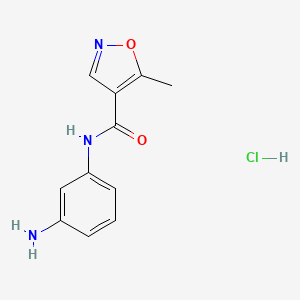
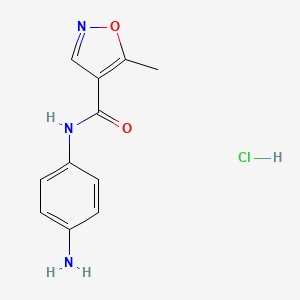
![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)
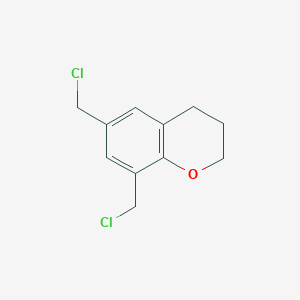
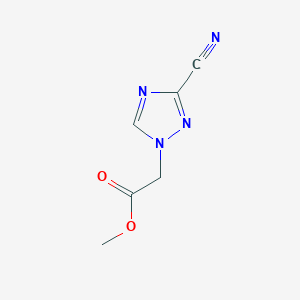
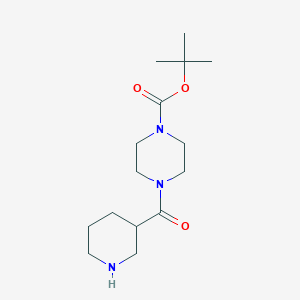

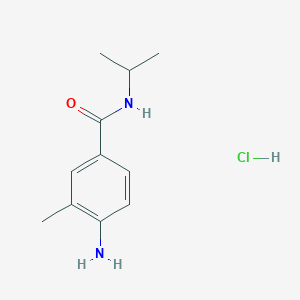
![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
